molecular formula C17H18O2 B13863650 3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid

3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid

Cat. No.: B13863650
M. Wt: 254.32 g/mol
InChI Key: UZKRXRIVCIYMCT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid is an organic compound characterized by the presence of a phenylpropanoic acid backbone with two methyl groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with phenylacetic acid under acidic or basic conditions. The reaction proceeds through a condensation mechanism, followed by oxidation to yield the desired product. Common reagents used in this synthesis include strong acids like sulfuric acid or bases like sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.

    Substitution: Halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride) are typical reagents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethylphenyl)-2-phenylpropanoic acid: Unique due to its specific substitution pattern on the phenyl ring.

    3-(3,4-Dimethylphenyl)propanoic acid: Lacks the additional phenyl group, leading to different chemical properties.

    2-Phenylpropanoic acid: Lacks the dimethyl substitution, resulting in different reactivity and applications.

Uniqueness

This compound stands out due to its dual substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2-phenylpropanoic acid

InChI

InChI=1S/C17H18O2/c1-12-8-9-14(10-13(12)2)11-16(17(18)19)15-6-4-3-5-7-15/h3-10,16H,11H2,1-2H3,(H,18,19)

InChI Key

UZKRXRIVCIYMCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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